Propanoic acid, 3,3,3-trifluoro-2-[[(4-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Preparation Methods
One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-methoxybenzylamine under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The methoxyphenyl group contributes to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated and methoxyphenyl-substituted organic molecules. Compared to these compounds, ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C16H21F3N2O4 |
---|---|
Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)methylamino]-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C16H21F3N2O4/c1-4-13(22)21-15(16(17,18)19,14(23)25-5-2)20-10-11-6-8-12(24-3)9-7-11/h6-9,20H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
SRUJCLNXOUODBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.